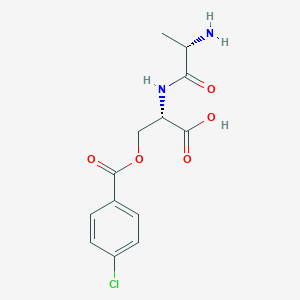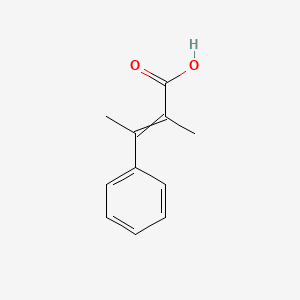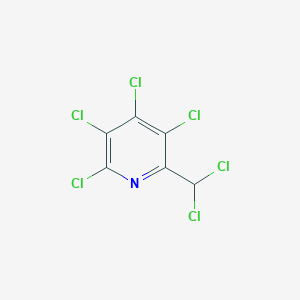
Pyridine, 2-methyl-, hexachloro deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexachloropicoline is a chlorinated aromatic compound known for its unique chemical properties and applications. It is characterized by the presence of six chlorine atoms attached to a picoline ring, making it highly reactive and useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexachloropicoline can be synthesized through the chlorination of picoline under controlled conditions. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the picoline ring.
Industrial Production Methods: In industrial settings, hexachloropicoline is produced using large-scale chlorination reactors. The process involves the continuous feeding of picoline and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity hexachloropicoline.
Analyse Des Réactions Chimiques
Types of Reactions: Hexachloropicoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated picoline compounds.
Substitution: Hexachloropicoline can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated pyridine derivatives.
Reduction: Partially dechlorinated picoline compounds.
Substitution: Various substituted picoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexachloropicoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Hexachloropicoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of hexachloropicoline involves its interaction with cellular components, leading to various biochemical effects. It primarily targets enzymes and proteins involved in cellular processes, disrupting their normal function. The chlorinated structure of hexachloropicoline allows it to interact with and modify the activity of these molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Hexachlorobenzene: A chlorinated aromatic hydrocarbon used as a fungicide and in the production of other chemicals.
Hexachlorophene: A chlorinated bisphenol used as an antiseptic and disinfectant.
Hexachloropicoline’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from other chlorinated aromatic compounds.
Propriétés
Numéro CAS |
76840-11-4 |
|---|---|
Formule moléculaire |
C6HCl6N |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6HCl6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
Clé InChI |
YJBYHTLOGVFSDR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



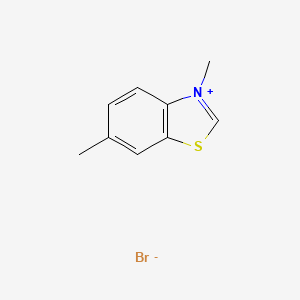
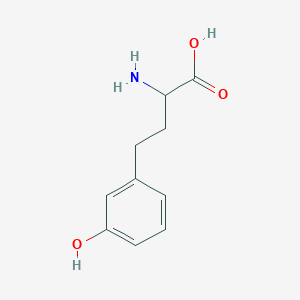

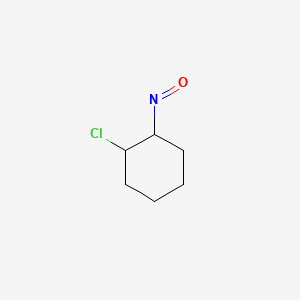
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
